molecular formula C21H29N5O6 B2712434 2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate CAS No. 1351653-12-7

2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate

Cat. No. B2712434
CAS RN: 1351653-12-7
M. Wt: 447.492
InChI Key: LMDZSPCDNSIHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate” is a complex organic molecule. It contains a benzimidazole ring, which is a type of heterocyclic aromatic organic compound . This type of compound is often used in drug discovery due to its pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole ring is a fused ring system consisting of a benzene ring and an imidazole ring . The piperidine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzimidazole ring is known to participate in various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Antimicrobial Applications

  • Some derivatives, such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, have been investigated for their antimicrobial activities against pathogenic bacteria and Candida species. These compounds have shown significant effectiveness, particularly against fungal infections, suggesting potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Anticancer and Antitumor Activities

  • Another study focused on the synthesis of compounds with potential antitumor properties. The research involved the treatment of certain precursors with dimedone and aromatic aldehyde, leading to compounds with higher inhibitory effects on tumor cell lines compared to the reference drug, doxorubicin. This suggests a possible route for developing new anticancer agents (Al-Omran, Mohareb, & El-Khair, 2014).

Synthesis and Chemical Analysis

  • The utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives has been demonstrated, highlighting a method for preparing compounds with potential biological activity. Such synthetic pathways can be pivotal in the development of new drugs or research tools (Khalil, Elsayed, Mohamed, & Raafat, 2017).

Future Directions

The future research directions for this compound could include exploring its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. Given the known biological activity of many benzimidazole derivatives, this compound could potentially be of interest in the field of medicinal chemistry .

Mechanism of Action

properties

IUPAC Name

2-[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-N-(methylcarbamoyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2.C2H2O4/c1-13-8-16-17(9-14(13)2)24(12-21-16)10-15-4-6-23(7-5-15)11-18(25)22-19(26)20-3;3-1(4)2(5)6/h8-9,12,15H,4-7,10-11H2,1-3H3,(H2,20,22,25,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDZSPCDNSIHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)CC(=O)NC(=O)NC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.